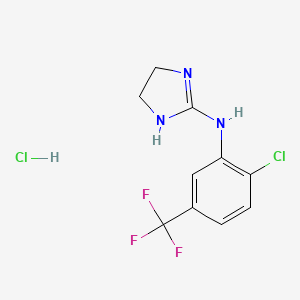![molecular formula C23H28O2 B11996013 1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 71228-00-7](/img/structure/B11996013.png)
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- (CAS Number: 71228-00-7) is a chemical compound with the molecular formula C₂₃H₂₈O₂ and a molecular weight of 336.47 g/mol . It is also known by its synonyms: 1,3-Bis(4-tert-butylphenyl)-1,3-propanedione .
Métodos De Preparación
The synthetic routes to produce this compound involve the condensation of two molecules of benzoylacetone (dibenzoylmethane) with tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or THF . This compound is an intermediate in the synthesis of bisphenols .
Análisis De Reacciones Químicas
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions:
Oxidation: It can be oxidized to form diketones or other functionalized derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological macromolecules.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in materials science or as a ligand in catalysis.
Mecanismo De Acción
The exact mechanism by which 1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
71228-00-7 |
|---|---|
Fórmula molecular |
C23H28O2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1,3-bis(4-tert-butylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C23H28O2/c1-22(2,3)18-11-7-16(8-12-18)20(24)15-21(25)17-9-13-19(14-10-17)23(4,5)6/h7-14H,15H2,1-6H3 |
Clave InChI |
YSRSPEXTCODDAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)


![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)

![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)

![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)
